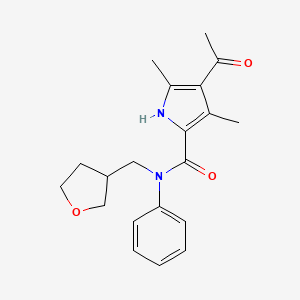
4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the pyrrole class of compounds. It is a synthetic compound that has been used in scientific research for various purposes.
Wirkmechanismus
The mechanism of action of 4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide are not well characterized. However, it has been shown to have anti-cancer activity in vitro, and to inhibit the growth of certain bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the brain. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide. One potential direction is to further study its anti-cancer activity, and to investigate its potential as a chemotherapeutic agent. Additionally, more research is needed to understand its mechanism of action, which could lead to the development of more effective drugs that target the same pathways. Finally, the potential of 4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide as a drug delivery system should be further explored, particularly for its ability to cross the blood-brain barrier.
Synthesemethoden
The synthesis of 4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide involves a multi-step process that starts with the reaction of 3,5-dimethylpyrrole with acetic anhydride to form 4-acetyl-3,5-dimethylpyrrole. This intermediate is then reacted with oxalyl chloride to form 4-acetyl-3,5-dimethylpyrrole-2-carbonyl chloride. The final step involves the reaction of 4-acetyl-3,5-dimethylpyrrole-2-carbonyl chloride with N-(oxolan-3-ylmethyl)-N-phenylamine to form 4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide has been used in scientific research for various purposes. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of certain bacteria and viruses. Additionally, it has been studied for its potential as a drug delivery system, due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-13-18(15(3)23)14(2)21-19(13)20(24)22(11-16-9-10-25-12-16)17-7-5-4-6-8-17/h4-8,16,21H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMOMFDFUAWYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)N(CC2CCOC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7681760.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)
![1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole](/img/structure/B7681769.png)
![(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)
![N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide](/img/structure/B7681811.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)
![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)

![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)